molecular formula C15H9Cl2NO2 B2567142 5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione

5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione

Cat. No.: B2567142
M. Wt: 306.1 g/mol
InChI Key: NWUYWKYKVCEBTP-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with indole-2,3-dione under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like cesium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione stands out due to its specific chemical structure, which imparts unique reactivity and potential applications. Its dual chloro groups and indole nucleus make it a versatile compound for various chemical and biological studies.

Conclusion

5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione is a compound of significant interest due to its unique chemical properties and potential applications in multiple fields. Understanding its synthesis, reactions, applications, and mechanism of action can pave the way for further research and development.

Properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-10-3-1-9(2-4-10)8-18-13-6-5-11(17)7-12(13)14(19)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUYWKYKVCEBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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